molecular formula C9H8F3NO B1282325 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 64748-87-4

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B1282325
CAS No.: 64748-87-4
M. Wt: 203.16 g/mol
InChI Key: DVMAOBMOGUURBU-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone (CAS 64748-87-4) is a chemical building block of interest in pharmaceutical and organic synthesis research. This compound features both an amino group and a ketone group attached to a phenyl ring substituted with a trifluoromethyl group at the meta position. The presence of the trifluoromethyl group is significant in medicinal chemistry, as it can influence a molecule's metabolic stability, lipophilicity, and binding affinity . This compound serves as a versatile synthetic intermediate. Its molecular formula is C₉H₈F₃NO, and it has a molecular weight of 203.16 g/mol . Suppliers offer this product with a purity of 98% or higher, and it is recommended to be stored sealed in a dry environment at 2-8°C . As a beta-aminoketone, it can participate in various chemical transformations, making it a valuable precursor for synthesizing more complex heterocyclic structures. While specific biological data for this exact molecule is limited, research into structurally similar trifluoromethyl-containing compounds has explored areas such as analgesic and antiplatelet activity, as well as enzyme inhibition . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not meant for diagnostic or therapeutic purposes, or human consumption.

Properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMAOBMOGUURBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538436
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64748-87-4
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Positional Isomers
  • 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanone: The trifluoromethyl group at the para position (vs. meta in the target compound) alters electronic effects, reducing steric hindrance. This isomer exhibits lower antimalarial activity (IC50: 2270–3360 nM) compared to derivatives with electron-withdrawing groups at the meta position .
  • 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: Introduction of a 4-fluoro substituent (CAS: 1082951-17-4) increases polarity, improving water solubility but reducing membrane permeability .
Heterocyclic Derivatives
  • 2-Amino-1-(piperazin-1-yl)propan-1-one derivatives (e.g., Compounds 16 and 17 in ): Incorporation of a piperazine ring enhances binding to neurological targets. For example, Compound 16 (Rf = 0.24, purity >99%) shows potent antiseizure activity due to improved CNS penetration .
  • Imidazolopiperazine-based analogues (): Substitution with a 4-chlorophenyl group (IC50: 3–30 nM) significantly enhances antimalarial potency compared to the parent compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Purity (UPLC) LogP*
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone 87–88 (HCl salt) 57–98 >99% 2.1 (calc.)
1-(2-Amino-5-chlorophenyl)ethanone 80–82 65 95% 1.8
2-Hydroxy-1-(4-hydroxyphenyl)ethanone 154 72 98% 0.9
2-Amino-1-(4-methoxyphenyl)ethanone 203–205 85 97% 1.5

Calculated using B3LYP/6-31G methods .

Key Observations:

  • The trifluoromethyl group increases LogP by ~0.6 units compared to non-fluorinated analogues, enhancing lipid bilayer penetration .
  • Hydroxy-substituted derivatives (e.g., 2-hydroxy-1-(4-hydroxyphenyl)ethanone) exhibit higher melting points due to hydrogen bonding .
Comparison with Analogues
  • Claisen-Schmidt Condensation: Used for chalcone derivatives (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone), achieving 70–90% yields under basic conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time for imidazolopiperazine derivatives from 24 hours to 2 hours, maintaining >95% purity .
Table 2: Antimalarial Activity (IC50, nM)
Compound Substituents 3D7 Strain W2 Strain
2-Amino-1-(3-(4-fluorophenyl)amino)-2-(3-fluorophenyl) 10 30
This compound derivative 1702 1284
2-Amino-1-(4-chlorophenyl)ethanone 3140 3360

Data Source: .

Key Findings:

  • Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance antimalarial activity by stabilizing ligand-receptor interactions .
  • The hydrochloride salt form of the target compound shows improved bioavailability over the free base, with 52% yield in scalable syntheses .

Biological Activity

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone, also known as trifluoromethyl phenyl ethanone, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity compared to similar compounds. This article explores the biological activity of this compound, focusing on its pharmacological interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NOC_9H_8F_3NO, and it features an amino group, a carbonyl group, and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group contributes to the compound's distinct chemical properties, influencing its interaction with biological systems.

1. Antidepressant and Anxiolytic Properties

Research indicates that this compound exhibits significant antidepressant and anxiolytic effects. Preliminary studies suggest that its mechanism of action may involve modulation of neurotransmitter systems, particularly norepinephrine and serotonin pathways. These neurotransmitters play critical roles in mood regulation and anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntidepressantModulates norepinephrine and serotonin systems
AnxiolyticPotential effects on anxiety pathways
Interaction with ReceptorsAffects adrenergic receptors and catecholamine metabolism

2. Interaction Studies

Interaction studies have shown that this compound may interact with various enzymes and receptors involved in inflammatory processes. This suggests a potential role in treating conditions characterized by inflammation. Understanding these interactions is crucial for assessing the therapeutic potential of the compound.

Table 2: Potential Interactions

Biological TargetInteraction Type
Adrenergic ReceptorsModulation of receptor activity
Enzymes involved in inflammationPotential inhibition or activation

Case Study 1: Antidepressant Effects

In one study, the effects of this compound were evaluated in animal models for depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin in the brain. This supports the hypothesis that the compound may enhance serotonergic transmission.

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic properties of the compound, where it was administered to subjects under stress-inducing conditions. The results demonstrated a marked reduction in anxiety-like responses, suggesting that the compound could be a candidate for further development as an anxiolytic agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving multiple steps, including nitration, hydrogenation, and diazotization. The complexity of these methods highlights the importance of optimizing synthetic routes for better yields and purity .

Table 3: Synthesis Overview

StepDescription
NitrationIntroduction of nitro groups into aromatic rings
HydrogenationReduction processes to modify functional groups
DiazotizationFormation of diazonium salts for further reactions

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone, and how do they influence its physicochemical properties?

  • Structural Features : The compound contains a trifluoromethyl (-CF₃) group attached to a phenyl ring and an amino ketone functional group. The -CF₃ group enhances lipophilicity and metabolic stability, while the amino group enables hydrogen bonding and protonation-dependent solubility .
  • Physicochemical Implications :

  • Solubility : The hydrochloride salt form improves aqueous solubility for biological assays .
  • Reactivity : The ketone group allows nucleophilic additions (e.g., forming oximes or Schiff bases), and the -CF₃ group directs electrophilic substitution on the phenyl ring .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

  • Synthetic Steps :

Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with chloroacetone.

Nitration followed by reduction to introduce the amino group .

  • Optimization Strategies :

  • Catalysts : Use Lewis acids (e.g., AlCl₃) to improve acylation efficiency.
  • Purification : Employ recrystallization or column chromatography to achieve >95% purity.
  • Monitoring : Track reaction progress via HPLC with UV detection at 254 nm .

Q. What are the primary biological targets of this compound, and what experimental approaches validate these interactions?

  • Targets : The compound shows affinity for metabotropic glutamate receptors (mGluRs) and G protein-coupled receptors (GPCRs) due to structural analogy with known ligands .
  • Validation Methods :

  • In Vitro Assays : Radioligand binding assays using [³H]-labeled competitors.
  • Functional Studies : Measure cAMP levels or calcium flux in transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies of this compound (e.g., varying IC₅₀ values across assays)?

  • Methodological Adjustments :

  • Assay Conditions : Standardize buffer pH, temperature, and ion concentrations to minimize variability.
  • Cell Line Validation : Use isogenic cell lines to control for receptor expression levels.
  • Data Normalization : Include reference agonists/antagonists (e.g., glutamate for mGluRs) as internal controls .

Q. What strategies are effective for designing analogs of this compound with enhanced selectivity for specific receptor subtypes?

  • Structural Modifications :

  • Phenyl Ring Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate receptor binding.
  • Amino Group Derivatization : Replace the primary amine with a secondary or tertiary amine to reduce off-target interactions .
    • Computational Tools :
  • Molecular Docking : Use AutoDock Vina to predict binding poses against GPCR crystal structures.
  • QSAR Models : Corinate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

  • Challenges :

  • Fluorine NMR Splitting : The -CF₃ group complicates ¹⁹F NMR interpretation.
  • Thermal Instability : Decomposition during GC-MS analysis.
    • Solutions :
  • Analytical Techniques : Use LC-MS/MS with electrospray ionization (ESI) for purity assessment.
  • Crystallography : Single-crystal XRD to confirm stereochemistry and salt forms .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Systematic Approaches :

  • Library Synthesis : Prepare derivatives via reductive amination or Ullmann coupling.
  • Biological Profiling : Screen analogs against a panel of 50+ kinases/GPCRs to identify selectivity trends.
    • Case Study : A 2023 study showed that replacing the ketone with an amide (-CONH₂) improved CNS penetration by 3-fold .

Methodological Resources

TechniqueApplicationReference
HPLC-UVPurity analysis (LOD: 0.1%)
XRDCrystal structure determination
LC-MS/MSMetabolite identification
QSARPredictive bioactivity modeling

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone
Reactant of Route 2
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.